molecular formula C23H28N2O2S B2790733 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE CAS No. 897624-44-1

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE

Cat. No.: B2790733
CAS No.: 897624-44-1
M. Wt: 396.55
InChI Key: VYJFLBREWZRXHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core and subsequent sulfonylation and alkylation reactions. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Quinoline Core: This can be achieved through various cyclization reactions involving aniline derivatives and carbonyl compounds.

    Alkylation: The final step involves the alkylation of the nitrogen atoms using alkyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(3,4-Dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,4-Dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core structure and may have similar biological activities.

    Sulfonyl Compounds: Compounds with sulfonyl groups often exhibit similar chemical reactivity and can be used in similar applications.

    Alkylated Amines: These compounds have similar alkylation patterns and may share some chemical properties.

The uniqueness of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N,6-triethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-6-18-10-12-21-20(14-18)23(25(7-2)8-3)22(15-24-21)28(26,27)19-11-9-16(4)17(5)13-19/h9-15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJFLBREWZRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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